molecular formula C17H23N3O2S B2374298 N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797571-74-4

N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No.: B2374298
CAS No.: 1797571-74-4
M. Wt: 333.45
InChI Key: ZYIJJAZBQUXFLS-UHFFFAOYSA-N
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Description

N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

N-substituted adamantane derivatives have shown promising antiviral activities, particularly against influenza viruses. For instance, a study conducted by Göktaş et al. (2012) utilized a microwave-assisted synthesis method to create N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds with an adamantyl moiety, demonstrating potent antiviral activity against influenza A and B viruses. The compounds exhibited a defined structure-activity relationship, with one compound identified as a potent inhibitor, acting as a fusion inhibitor by preventing the influenza virus hemagglutinin's conformational change at low pH Göktaş et al., 2012.

Antimicrobial and Anti-Tuberculosis Applications

Adamantyl-substituted compounds have also been explored for their antimicrobial and anti-tuberculosis potentials. Anusha et al. (2015) described the 'green' synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs), which showed potent inhibitory activity against M. tuberculosis, comparing favorably with standard drugs like Pyrazinamide and Streptomycin. The study highlights AITs' potential in targeting sterol 14α-demethylase (CYP51) to exert their antimycobacterial activity Anusha et al., 2015.

Anticancer Applications

Adamantane derivatives have been investigated for their anticancer properties as well. Dawson et al. (2007) explored an adamantyl-substituted retinoid-derived molecule that inhibits cancer cell growth and angiogenesis by inducing apoptosis. This compound binds to the small heterodimer partner nuclear receptor, showcasing the versatility of adamantane derivatives in designing anticancer therapeutics Dawson et al., 2007.

Properties

IUPAC Name

N-(1-adamantyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c21-15(20-9-14(10-20)22-16-18-1-2-23-16)19-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIJJAZBQUXFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)OC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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